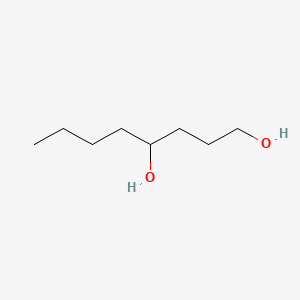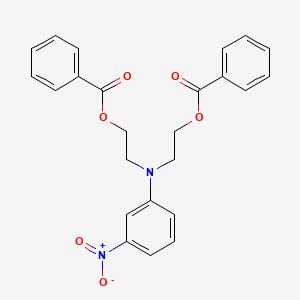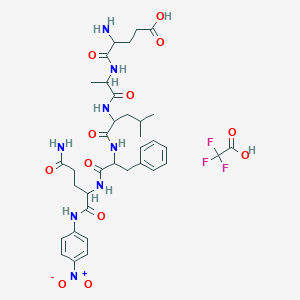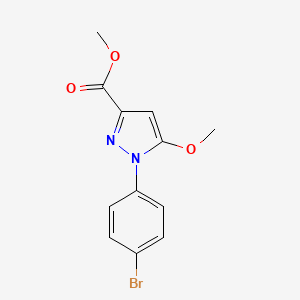
1,4-Octanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Octanediol, also known as octane-1,4-diol, is a diol with the molecular formula C8H18O2. It is a colorless, viscous liquid that belongs to the family of alkanediols, which are compounds containing two hydroxyl (OH) groups. This compound is used in various industrial applications, including the production of polymers, cosmetics, and pharmaceuticals.
Vorbereitungsmethoden
1,4-Octandiol kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Hydrierung von Estern der Suberinsäure. Dieser Prozess erfordert in der Regel einen Katalysator, wie z. B. Palladium auf Kohlenstoff, und wird unter Hochdruck- und Hochtemperaturbedingungen durchgeführt . Ein weiteres Verfahren beinhaltet die Reduktion von 1,4-Octandion unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid . Die industrielle Produktion erfolgt häufig durch mikrobielle Fermentation, Hydrolyse und Hydrogenolyse von biomassagebundenen Verbindungen .
Analyse Chemischer Reaktionen
1,4-Octandiol unterliegt verschiedenen chemischen Reaktionen, darunter:
Wissenschaftliche Forschungsanwendungen
1,4-Octandiol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von 1,4-Octandiol hängt in erster Linie mit seiner amphipilen Struktur zusammen, die es ihm ermöglicht, sowohl mit hydrophoben als auch mit hydrophilen Umgebungen zu interagieren. Diese Eigenschaft macht es als antimikrobielles Mittel wirksam, indem es mikrobielle Zellmembranen stört . Darüber hinaus ermöglichen seine Hydroxylgruppen die Teilnahme an Wasserstoffbrückenbindungen, die für seine Rolle in Polymerisationsreaktionen entscheidend sind .
Wirkmechanismus
The mechanism of action of 1,4-Octanediol is primarily related to its amphiphilic structure, which allows it to interact with both hydrophilic and hydrophobic environments. This property makes it effective as an antimicrobial agent by disrupting microbial cell membranes . Additionally, its hydroxyl groups enable it to participate in hydrogen bonding, which is crucial for its role in polymerization reactions .
Vergleich Mit ähnlichen Verbindungen
1,4-Octandiol kann mit anderen Alkandiolen verglichen werden, wie z. B.:
1,8-Octandiol: Ähnlich in der Struktur, jedoch mit Hydroxylgruppen an den Positionen 1 und 8.
1,4-Butandiol: Ein kürzerkettiges Diol, das bei der Herstellung von Polyurethanen und als Lösungsmittel verwendet wird.
1,6-Hexandiol: Ein weiteres Alkandiol mit Hydroxylgruppen an den Positionen 1 und 6.
1,4-Octandiol zeichnet sich durch seine einzigartige Balance aus hydrophilen und hydrophoben Eigenschaften aus, die es vielseitig für verschiedene Anwendungen in Chemie, Biologie, Medizin und Industrie macht.
Eigenschaften
IUPAC Name |
octane-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-2-3-5-8(10)6-4-7-9/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELAVKWPGRMFEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472047 |
Source


|
| Record name | 1,4-octanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51916-47-3 |
Source


|
| Record name | 1,4-octanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12102713.png)
![(5-Hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl)methyl dihydrogen phosphate](/img/structure/B12102720.png)





![8-Methoxy-3-nitroimidazo[1,2-a]pyrazine](/img/structure/B12102764.png)


![3beta-[(6-Deoxy-3-O-methyl-beta-D-galactopyranosyl)oxy]-14-oxo-8,15-cyclo-14,15-seco-5beta-card-20(22)-enolide](/img/structure/B12102786.png)

![10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12102797.png)

